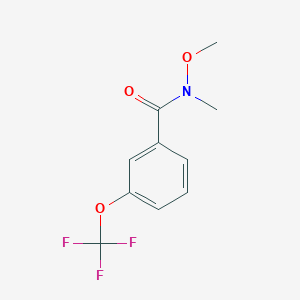
N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide
Cat. No. B8660300
M. Wt: 249.19 g/mol
InChI Key: FVDAFLNZHCUEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08492388B2
Procedure details


To a stirred solution of 3-(trifluoromethoxy)benzoic acid (20.0 g, 96.1 mmol) in dichloromethane (200 mL), cooled to 0° C. with a brine/ice bath, was added N,N-dimethylformamide (0.37 mL, 4.8 mmol) followed by oxalyl chloride (10.1 mL, 115 mmol). The resulting mixture was stirred 5 h at room temperature, until gas evolution stopped and a clear solution was obtained. The mixture was cooled to 0° C. with a brine/ice bath, N,O-Dimethylhydroxylamine (9.37 g, 96 mmol) was added at once, followed by dropwise addition of triethylamine (45.5 mL, 326 mmol) through a dropping funnel, while keeping the internal temperature below 10° C. The resulting suspension was diluted with dichloromethane (200 mL), stirred overnight at room temperature, poured into water (400 mL) and the aqueous layer was extracted with dichloromethane (2×150 mL). The organic layers were combined, washed with water (2×200 mL), dried (MgSO4), and concentrated in vacuo. The residue was purified over silica gel to afford N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide as an oil [22.4 g, yield 80%; HPLC/MS:m/z=250 (M+H); log P(HCOOH)=2.41].








Yield
80%

Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=O.CN(C)C=O.C(Cl)(=O)C(Cl)=O.[CH3:26][NH:27][O:28][CH3:29].C(N(CC)CC)C>ClCCl.O>[CH3:29][O:28][N:27]([CH3:26])[C:7](=[O:9])[C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([O:3][C:2]([F:1])([F:14])[F:13])[CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(OC=1C=C(C(=O)O)C=CC1)(F)F
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0.37 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
10.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
9.37 g
|
|
Type
|
reactant
|
|
Smiles
|
CNOC
|
Step Five
|
Name
|
|
|
Quantity
|
45.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Six
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Seven
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred 5 h at room temperature, until gas evolution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a clear solution was obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C. with a brine/ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the internal temperature below 10° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with dichloromethane (2×150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified over silica gel
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON(C(C1=CC(=CC=C1)OC(F)(F)F)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
